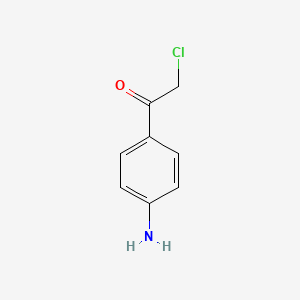

1-(4-Aminophenyl)-2-chloroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLUYJPOCBXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484803 | |

| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-71-2 | |

| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl 2 Chloroethanone

Established Synthetic Routes to the Core Structure

The primary methods for synthesizing 1-(4-Aminophenyl)-2-chloroethanone involve a two-step process: first, the formation of the 4-aminoacetophenone core, followed by chlorination at the alpha-carbon of the acetyl group.

Reduction of Nitro-Substituted Acetophenone Precursors

A common and well-established route to the aminophenyl ethanone (B97240) core involves the chemoselective reduction of a nitro-substituted precursor, typically 4-nitroacetophenone. The primary challenge in this synthesis is to reduce the nitro group to an amine while leaving the carbonyl group intact. scispace.com

Several reducing systems have been effectively employed for this transformation. scispace.com Catalytic hydrogenation is a frequently used method. For instance, the hydrogenation of 4-nitroacetophenone over rhodium/silica (B1680970) catalysts has been studied, demonstrating the potential for high selectivity towards 4-aminoacetophenone. researchgate.net Similarly, palladium catalysts supported on materials like melamine-formaldehyde polymers have been reported to selectively hydrogenate the nitro group. researchgate.net Ruthenium supported on titanium dioxide (Ru/TiO2) has also shown excellent performance, yielding high selectivity for 4-aminoacetophenone at atmospheric pressure and a wide range of temperatures. researchgate.net

Classical chemical reduction methods are also prevalent. The use of metals in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl), is a traditional approach that effectively reduces the aromatic nitro group without affecting the carbonyl. scispace.com Another common method involves using zinc powder with ammonium (B1175870) chloride in an aqueous medium. scispace.com

Table 1: Comparison of Reagents for the Reduction of 4-Nitroacetophenone

| Reducing System | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/silica catalyst | High selectivity achievable. researchgate.net | researchgate.netresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd catalyst on polymer | Selective hydrogenation of the nitro group. | researchgate.net |

| Catalytic Hydrogenation | H₂, Ru/TiO₂ catalyst | Excellent selectivity over a wide temperature range. | researchgate.net |

| Metal in Acid | Sn, HCl | Standard method, does not reduce carbonyl groups. | scispace.com |

Alpha-Halogenation Reactions of Aminophenyl Ethanone Derivatives

Once 4-aminoacetophenone is obtained, the next step is the introduction of a chlorine atom at the alpha-position of the ketone. This is an alpha-halogenation reaction. Direct halogenation of aryl ketones is a common method for producing α-haloketones. mdpi.com

For substrates like 4-aminoacetophenone, the presence of the activating amino group can complicate the reaction, potentially leading to halogenation on the aromatic ring. To control the regioselectivity, the amino group is often protected before the halogenation step. For example, the amino group can be acetylated to form N-(4-acetylphenyl)acetamide. Following the alpha-halogenation, the protecting group is removed to yield the final product.

The direct bromination of p-aminoacetophenone using bromine in acetic acid has been reported, which can sometimes lead to di-substituted products on the aniline (B41778) ring. researchgate.net For chlorination, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are typically used. The reaction conditions must be carefully controlled to favor halogenation on the alpha-carbon of the ketone rather than on the electron-rich aromatic ring.

Alternative and Emerging Synthetic Approaches

Beyond the traditional two-step approach, other synthetic strategies have been developed. One alternative involves starting with a halogenated phenyl ethanone. For example, a cross-coupling reaction between 1-(4-bromophenyl)ethanone or 1-(4-iodophenyl)ethanone and an ammonia (B1221849) surrogate can produce 4-aminoacetophenone. researchgate.net Catalytic systems utilizing copper(I) iodide (CuI) with ligands like N,N'-dimethylethylenediamine or D-glucosamine have proven effective for this transformation in aqueous media. researchgate.net This method provides an alternative route to the key intermediate, which can then be subjected to alpha-chlorination as previously described.

Emerging "one-pot" reactions aim to combine multiple synthetic steps to improve efficiency. While specific one-pot syntheses for this compound are not widely documented in the provided literature, the principles of merging reaction steps, such as in the synthesis of other complex molecules, suggest potential future developments in this area. google.com

Optimization Strategies for Reaction Efficiency and Purity Profiles

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize yield and purity while minimizing side reactions.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is critical, particularly for the reduction of 4-nitroacetophenone. The hydrogenation of this substrate has been optimized by screening different catalysts, pressures, and temperatures. researchgate.net For instance, studies have shown that high yields of 4-aminoacetophenone (up to 99%) can be achieved from the reduction of 4-nitroacetophenone. researchgate.net The catalyst system, such as Rh/silica, can be modulated to control the extent of reduction, preventing further transformation of the ketone to an alcohol. researchgate.netresearchgate.net

The addition of modifiers can also enhance selectivity. For example, adding 4-methylcyclohexylamine (B30895) to the hydrogenation of 4-nitroacetophenone over a rhodium/silica catalyst was found to increase the reaction rate and enhance selectivity. researchgate.net

Table 2: Optimization of 4-Nitroacetophenone Hydrogenation

| Catalyst | Conditions | Product Selectivity | Reference |

|---|---|---|---|

| Rhodium/silica | 333 K, 4 barg H₂ | High selectivity to 4-aminoacetophenone (94%) achievable. | researchgate.net |

| Palladium on polymer | Not specified | Selective for the nitro group. | researchgate.net |

Solvent Effects and Regiochemical Control

The solvent system plays a crucial role in both the reduction and halogenation steps. For the reduction of 4-nitroacetophenone, solvents like methanol (B129727), ethanol, and water are commonly used. scispace.comresearchgate.net The choice of solvent can influence catalyst activity and product solubility.

In alpha-halogenation reactions, the solvent can affect the reaction's regioselectivity. Acetic acid is often used as a solvent for bromination with Br₂. researchgate.net For chlorination, chlorinated solvents like dichloromethane (B109758) or non-polar solvents may be employed to control the reaction pathway. The use of aqueous systems for cross-coupling reactions to form 4-aminoacetophenone has also been shown to be highly efficient. researchgate.net Careful selection of the solvent is essential to ensure the desired regiochemical outcome, particularly to prevent unwanted side reactions on the aromatic ring during the halogenation step.

Chemical Reactivity and Mechanistic Aspects of 1 4 Aminophenyl 2 Chloroethanone

Reactivity of the Alpha-Chloroketone Moiety

The alpha-chloroketone is a highly reactive functional group due to the electron-withdrawing nature of the adjacent carbonyl group. This effect polarizes the carbon-chlorine bond, making the alpha-carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov

The primary reaction pathway for the alpha-chloroketone moiety is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. nih.govup.ac.za This reactivity is significantly enhanced compared to a standard alkyl chloride. nih.gov These reactions are fundamental to the construction of more complex molecules, particularly five- and six-membered heterocyclic rings. up.ac.zawikipedia.org

A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. In the case of 1-(4-Aminophenyl)-2-chloroethanone, reaction with thiourea (B124793) leads to the formation of a 2-aminothiazole (B372263) derivative. wikipedia.orgresearchgate.net This transformation proceeds via initial nucleophilic attack of the sulfur atom on the electrophilic α-carbon, followed by cyclization and dehydration.

The following table summarizes representative nucleophilic displacement reactions involving alpha-chloroketones.

| Nucleophile | Reagent Example | Product Type | Ref |

| Thioamide/Thiourea | Thiourea | 2-Aminothiazole | wikipedia.orgresearchgate.net |

| Carboxylate | Sodium Acetate (B1210297) | α-Acetoxy ketone | up.ac.za |

| Amine | Ammonia (B1221849) | α-Amino ketone | wikipedia.org |

| Azide (B81097) | Sodium Azide | α-Azido ketone | researchgate.net |

| Iodide | Potassium Iodide | α-Iodo ketone | wikipedia.org |

While the alpha-carbon is the most reactive site for nucleophilic attack, the carbonyl carbon can also undergo transformations.

Reduction: The ketone can be reduced to a secondary alcohol. For instance, the reduction of 1-(4-nitrophenyl)ethanone (a precursor) to 1-(4-aminophenyl)ethanol (B84439) can be achieved with high selectivity using hydrogen gas over a rhodium/silica (B1680970) catalyst. researchgate.net A similar reduction of the chloro-substituted title compound would yield 1-(4-aminophenyl)-2-chloroethanol.

Condensation: The carbonyl group can react with specific reagents, although this is less common than displacement at the alpha-carbon. One notable reaction is with hydrazine (B178648) to form alkenes via reductive dehalogenation. wikipedia.org It can also undergo condensation with activated methylene (B1212753) compounds in the presence of a base.

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group (-NH2) is a versatile functional handle, behaving as a potent nucleophile and strongly influencing the reactivity of the aromatic ring. byjus.com

The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic, readily reacting with electrophiles like acylating and alkylating agents. byjus.comslideshare.net

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides, such as acetyl chloride or acetic anhydride (B1165640), to form the corresponding amide. researchgate.netbyjus.com This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. byjus.com This transformation is useful for protecting the amine group or modifying the electronic properties of the molecule. libretexts.org For example, N-(4-acetylphenyl)acetamide can be formed by reacting 4-aminoacetophenone with acetyl chloride. researchgate.net

Alkylation: Primary aromatic amines can be alkylated by reaction with alkyl halides. slideshare.netmsu.edu However, this reaction can be difficult to control, often leading to polyalkylation, where multiple alkyl groups are added to the nitrogen. msu.edulibretexts.org The reaction of a primary amine with an alkyl halide can produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edupressbooks.pub

The table below provides examples of these reactions on aromatic amines.

| Reaction Type | Reagent Example | Product Type | Ref |

| Acylation | Acetyl Chloride | N-Aryl Amide | researchgate.netbyjus.com |

| Alkylation | Alkyl Halide | N-Alkyl Aryl Amine | slideshare.netmsu.edu |

| Sulphonylation | Benzenesulfonyl chloride | N-Aryl Sulfonamide | slideshare.net |

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com Conversely, the chloroacetyl group is a deactivating group and a meta-director. In this compound, the directing effects of these two groups are opposing. The strongly activating amino group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the amino group is protonated to form an ammonium ion (-NH3+). libretexts.org This ammonium group is strongly deactivating and a meta-director. Therefore, the substitution pattern can be controlled by managing the reaction conditions or by protecting the amine group, for instance, through acylation to form an amide. The amide is still an ortho-, para-director but is less activating than the free amine, which can help control the reaction and prevent side reactions. libretexts.org For example, bromination of p-aminoacetophenone with bromine in acetic acid can lead to the formation of a dibromoaniline derivative. researchgate.net

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.compressbooks.publibretexts.org This reaction is catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgpressbooks.pub The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. pressbooks.publibretexts.org

For example, this compound can react with various aromatic aldehydes to form the corresponding chalcone (B49325) precursors, which are valuable intermediates in the synthesis of heterocyclic compounds like pyrazolines. researchgate.net The condensation of 4-aminoacetophenone with 4-(dimethylamino)benzaldehyde (B131446) is a documented example of such a Schiff base formation. researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound facilitates both intermolecular and intramolecular reactions, leading to the formation of a wide array of chemical structures.

One of the most prominent intermolecular reactions of this compound is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. In the case of this compound, its reaction with thiourea is a classic example of this synthesis. The reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon atom bearing the chlorine atom, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazole derivative. This method is highly efficient and is a cornerstone in the synthesis of aminothiazoles, which are important scaffolds in medicinal chemistry. The reaction is often carried out in a suitable solvent such as ethanol, and can be promoted by heat. nih.govrsc.orgnih.gov

The versatility of the Hantzsch synthesis allows for the preparation of a variety of substituted thiazoles by employing different thioamides. For instance, using N-substituted thioureas can lead to the formation of 2-(substituted-amino)thiazoles. The reaction conditions can also influence the outcome, with some studies exploring microwave-assisted synthesis to enhance reaction rates and yields. researchgate.net

Beyond the Hantzsch synthesis, this compound can undergo various other intermolecular reactions. The primary amino group can be acylated, alkylated, or diazotized to introduce a range of functional groups, which in turn can be used for further synthetic transformations. The α-chloro ketone moiety is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of diverse derivatives.

Intramolecular reactions of derivatives of this compound are also a key feature of its chemical reactivity, providing pathways to various heterocyclic systems. For example, derivatives where the amino group is modified can undergo intramolecular cyclization to form seven-membered rings like benzodiazepines . The synthesis of 1,4-benzodiazepines can be achieved from 2-aminobenzophenone (B122507) derivatives, which can be conceptually related to modifications of this compound. rsc.orgnih.govgoogle.com A plausible pathway could involve the reaction of a derivative of the title compound to form an intermediate that subsequently cyclizes.

Another important class of heterocycles that can be synthesized through intramolecular reactions of derivatives of this compound are quinoxalines . These are typically formed from the condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857). A derivative of this compound could be elaborated to contain an o-diamine functionality, which could then undergo intramolecular cyclization. Alternatively, the α-chloro ketone can react with an o-phenylenediamine in an intermolecular fashion, which is a common method for quinoxaline (B1680401) synthesis. nih.govorganic-chemistry.orgacgpubs.orgnih.gov

The following table summarizes some of the key reaction pathways of this compound:

| Reaction Type | Reactant(s) | Product Type |

| Intermolecular | Thiourea | 2-Amino-4-(4-aminophenyl)thiazole |

| Intermolecular | Substituted Thioamides | N-Substituted 2-amino-4-(4-aminophenyl)thiazoles |

| Intramolecular (of derivatives) | - | Benzodiazepines |

| Intramolecular (of derivatives) | - | Quinoxalines |

Theoretical and Experimental Mechanistic Investigations

The mechanisms of the reactions involving this compound have been the subject of both experimental and theoretical studies, aiming to elucidate the intricate details of its reactivity.

The Hantzsch thiazole synthesis, a key reaction of this compound, has been mechanistically investigated. The reaction is understood to proceed through a number of key steps. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the chloride ion in an SN2 fashion. This is followed by a proton transfer and then an intramolecular nucleophilic attack of the nitrogen atom of the thioamide on the carbonyl carbon. The final step involves the elimination of a molecule of water to form the aromatic thiazole ring. nih.govrsc.orgnih.gov

Computational studies on the reactivity of α-haloketones, a class of compounds to which this compound belongs, have provided deeper insights into the reaction mechanisms. nih.govorganic-chemistry.org These studies often employ density functional theory (DFT) to model the reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. Such calculations can help in understanding the factors that control the reaction rate and selectivity. For instance, the nature of the halogen, the substituents on the aromatic ring, and the nucleophile all play a role in modulating the reactivity of the α-haloketone. The presence of the electron-donating amino group on the phenyl ring of this compound is expected to influence the electrophilicity of the carbonyl carbon and the α-carbon.

The elucidation of transition states is a crucial aspect of these theoretical investigations. For the SN2 reaction at the α-carbon, the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-halogen bond. The geometry and energy of this transition state are key determinants of the reaction's feasibility and rate. Similarly, for the intramolecular cyclization step, the transition state involves the formation of the new carbon-nitrogen bond, and its stability will depend on factors such as ring strain and the orientation of the reacting groups.

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when chiral products are desired. The molecule itself is achiral, but it can react to form chiral products under certain conditions.

The carbonyl group of this compound is prochiral. This means that nucleophilic attack on the carbonyl carbon can occur from two different faces (re and si faces), potentially leading to the formation of a new stereocenter. If the nucleophile is chiral, or if a chiral catalyst is used, this addition can be stereoselective, leading to an excess of one enantiomer over the other.

The SN2 reaction at the α-carbon also has important stereochemical implications. If the α-carbon were to be substituted with another group, creating a chiral center, the SN2 reaction would proceed with inversion of configuration at that center. This is a fundamental principle of SN2 reactions and would be expected to hold true for this compound derivatives.

In the context of the Hantzsch thiazole synthesis, if a chiral thioamide is used, it could potentially induce stereoselectivity in the formation of the final thiazole product, especially if new stereocenters are formed during the reaction. However, in the standard reaction with achiral thiourea, the resulting 2-amino-4-(4-aminophenyl)thiazole is achiral.

The synthesis of chiral derivatives of this compound and their subsequent reactions can be a route to enantiomerically enriched products. The resolution of racemic mixtures of products derived from this compound can be achieved using techniques such as chiral chromatography. mdpi.commdpi.com Furthermore, stereoselective synthetic methods, employing chiral auxiliaries or catalysts, can be used to control the stereochemistry of the reactions. nih.govnih.govnih.gov

The following table provides a summary of the stereochemical considerations:

| Reaction Site | Stereochemical Outcome | Influencing Factors |

| Carbonyl Carbon | Formation of a new stereocenter | Chiral nucleophiles, chiral catalysts |

| α-Carbon | Inversion of configuration (in chiral derivatives) | SN2 mechanism |

| Overall Reaction | Formation of chiral products | Use of chiral reactants or catalysts |

Synthesis and Functionalization of Derivatives Based on 1 4 Aminophenyl 2 Chloroethanone

Construction of Diverse Heterocyclic Systems

The reactivity of 1-(4-aminophenyl)-2-chloroethanone has been exploited to construct numerous heterocyclic rings, which are core components of many biologically active compounds.

Thiazole (B1198619) Derivatives (e.g., via Hantzsch Cyclization)

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. synarchive.comresearchgate.netyoutube.com This reaction is a cornerstone in the synthesis of 2-aminothiazole (B372263) derivatives. researchgate.netderpharmachemica.com The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

In the context of this compound, this compound acts as the α-haloketone component. For instance, its condensation with thiourea (B124793) leads to the formation of 2-amino-4-(4-aminophenyl)thiazole. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting aminothiazole can be further functionalized. For example, it can undergo condensation with various aldehydes to yield Schiff base derivatives.

A study describes the synthesis of a series of thiazole derivatives starting from the reaction of this compound with thiourea. The resulting 2-aminothiazole was then reacted with different aromatic aldehydes to produce a variety of N-benzylidene derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(4-aminophenyl)thiazole | Hantzsch Thiazole Synthesis |

| 2-Amino-4-(4-aminophenyl)thiazole | Aromatic Aldehydes | N-Benzylidene-2-amino-4-(4-aminophenyl)thiazole derivatives | Schiff Base Condensation |

Another application of Hantzsch cyclization involves the reaction with thiosemicarbazide (B42300) to form thiazolyl compounds which can be further modified. nih.gov The versatility of this method allows for the introduction of various substituents onto the thiazole ring, making it a valuable tool in medicinal chemistry research. derpharmachemica.comresearchgate.net

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives can be synthesized from precursors derived from this compound. A common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. indexcopernicus.com While direct reaction of this compound to form a benzimidazole is not the primary route, it can be converted to intermediates suitable for benzimidazole synthesis.

For example, the 4-aminophenyl group of a derivative synthesized from this compound can be further reacted. One synthetic strategy involves the reaction of 2-(4-aminophenyl)benzimidazole with chloroacetyl chloride to yield 2-chloro-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide. This intermediate can then be used to synthesize more complex pyrimidine (B1678525) derivatives. researchgate.net

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product |

| 2-(4-Aminophenyl)benzimidazole | Chloroacetyl chloride | 2-Chloro-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide | Reaction with 2-mercapto-4-hydroxy-6-methylpyrimidine | N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide |

Chromone (B188151) Derivatives

Chromones, or 1-benzopyran-4-ones, are another class of heterocyclic compounds that can be synthesized using derivatives of this compound. ijrpc.com The synthesis of chromones often involves the cyclization of o-hydroxyaryl ketones. ijrar.org

A general method for chromone synthesis is the Baker-Venkataraman rearrangement, which proceeds through an intramolecular condensation. ijrpc.com Another approach involves the reaction of o-hydroxyacetophenones with an acid anhydride (B1165640) and its sodium salt (Perkin reaction) or with an aldehyde (Claisen-Schmidt condensation) followed by oxidative cyclization.

While a direct synthesis from this compound is not explicitly detailed, the aminophenyl moiety can be modified or used as a handle to construct chromone-containing molecules. For instance, the amino group could be diazotized and replaced with a hydroxyl group, followed by acylation and cyclization to form a chromone ring. Alternatively, the chloroethanone part can be used to link to a pre-formed chromone scaffold.

Triazole and Oxazole (B20620) Derivatives

Triazole Derivatives:

1,2,4-Triazoles are significant heterocyclic compounds, and their synthesis can be achieved from intermediates derived from this compound. nih.govorganic-chemistry.orgnih.govresearchgate.net A common route involves the reaction of a hydrazide with an appropriate reagent. For example, a hydrazide derivative can be reacted with phenyl isothiocyanate to form a thiosemicarbazide, which is then cyclized to a triazole. nih.gov

Another approach involves the reaction of an intermediate with 1,2,4-triazole (B32235) itself in the presence of a base like sodium bicarbonate. nih.gov For instance, an α-bromo ketone can react with 1,2,4-triazole to yield a triazolyl ketone. nih.gov

Oxazole Derivatives:

Oxazole rings can also be constructed from this compound. The Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, is a prominent method for oxazole formation. In this case, the amino group of this compound can be acylated, and the resulting N-(4-(2-chloroacetyl)phenyl)amide can then undergo intramolecular cyclization to form an oxazole derivative.

| Heterocycle | Starting Material Intermediate | Key Reagents | Synthetic Method |

| 1,2,4-Triazole | Hydrazide derivative | Phenyl isothiocyanate, NaOH | Thiosemicarbazide formation and cyclization |

| 1,2,4-Triazole | α-Bromo ketone | 1,2,4-Triazole, NaHCO₃ | Nucleophilic substitution and cyclization |

| Oxazole | N-(4-(2-chloroacetyl)phenyl)amide | Dehydrating agent (e.g., H₂SO₄) | Robinson-Gabriel synthesis |

Pyrimidine, Pyridine (B92270), and Quinoline (B57606) Analogues

Pyrimidine Analogues:

Pyrimidine derivatives can be synthesized using this compound as a building block. researchgate.net A common method for pyrimidine synthesis is the Biginelli reaction or similar multicomponent reactions. More specifically, the chloroacetyl group can be used to alkylate a suitable pyrimidine precursor. For example, 2-mercaptopyrimidines can be S-alkylated with this compound. researchgate.net

A study demonstrated the synthesis of thiazolo[3,2-α]pyrimidine derivatives through a one-pot, three-component reaction of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com

Pyridine and Quinoline Analogues:

The synthesis of pyridine and quinoline derivatives can also incorporate this compound. For quinolines, the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone, is a relevant method. The amino group of this compound or its derivatives can participate in such cyclization reactions.

In one example, 4-aminoacetophenone, a related compound, was condensed with 4-chloro-7-trifluoromethylquinoline to form an aminoquinoline derivative. researchgate.net This highlights how the aminophenyl moiety can be used to build quinoline systems. Similarly, pyrimidine-quinoline hybrids have been synthesized through microwave-assisted aromatic nucleophilic substitution. nih.gov

| Heterocycle | Synthetic Approach | Example |

| Pyrimidine | S-alkylation of mercaptopyrimidines | Reaction of 2-mercapto-4-hydroxy-6-methylpyrimidine with 2-chloro-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide |

| Pyridine | Multicomponent reactions | Synthesis of dihydropyridine (B1217469) derivatives |

| Quinoline | Condensation reactions (e.g., Combes, Doebner-von Miller) | Reaction of an aniline with a β-dicarbonyl compound |

Morpholinone Derivatives

4-(4-Aminophenyl)-3-morpholinone is a key intermediate in the synthesis of various compounds and is structurally related to derivatives of this compound. google.comnih.gov The synthesis of 4-(4-aminophenyl)-3-morpholinone can be achieved through a multi-step process. tdcommons.org

One reported synthesis involves the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride to produce 4-phenyl-3-morpholinone. This intermediate is then nitrated to give 4-(4-nitrophenyl)-3-morpholinone. Finally, the nitro group is reduced to an amino group via hydrogenation to yield 4-(4-aminophenyl)-3-morpholinone. google.com

| Step | Reactants | Product |

| 1 | 2-Anilinoethanol, Chloroacetyl chloride | 4-Phenyl-3-morpholinone |

| 2 | 4-Phenyl-3-morpholinone, Nitrating agent | 4-(4-Nitrophenyl)-3-morpholinone |

| 3 | 4-(4-Nitrophenyl)-3-morpholinone, Hydrogen, Catalyst | 4-(4-Aminophenyl)-3-morpholinone |

Tetrazole Derivatives

Tetrazoles are a significant class of five-membered heterocyclic compounds containing four nitrogen atoms, known for their wide range of biological activities and their role as bioisosteric replacements for carboxylic acid groups in medicinal chemistry. The synthesis of tetrazole derivatives from this compound can be conceptualized through multi-step reaction sequences that typically begin with the modification of the primary amino group.

A common strategy involves the conversion of the aromatic amine into a tetrazole ring. This can be achieved by reacting the amine with sodium azide (B81097) and an orthoformate, such as triethyl orthoformate, in a suitable solvent like acetic acid. ijpsr.infonih.gov This reaction, known as the [3+2] cycloaddition, forms the 1-substituted tetrazole ring.

Alternatively, the synthesis can proceed by first converting the amine to an azo compound, which then undergoes cyclization. For instance, diazotization of the amino group followed by coupling with an appropriate partner can lead to an intermediate that, upon reaction with sodium azide, yields the tetrazole ring. researchgate.net

Another synthetic approach involves the initial modification of the α-chloro ketone part of the molecule. For example, the α-chloro group can be displaced by a nucleophile, which might contain a precursor to the tetrazole ring or a group that can be later converted into it. However, a more direct route often prioritizes the functionalization of the amino group first. For instance, 1-(4-acetylphenyl)-1H-tetrazole can be synthesized from 4-aminoacetophenone, which is then brominated at the α-position to yield 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole. ijpsr.info This bromo-intermediate is a close analogue to the target chloro-compound and can be used to synthesize various tetrazole-hybrid molecules, such as tetrazole-thiazole hybrids, by reacting it with thiosemicarbazone derivatives. ijpsr.info

The following table summarizes a selection of synthesized tetrazole derivatives starting from precursors related to this compound.

| Compound Name | Starting Material | Reagents | Reference |

| 1-(4-acetylphenyl)-1H-tetrazole | 4-aminoacetophenone | Sodium azide, triethylorthoformate, acetic acid | ijpsr.info |

| 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole | 1-(4-acetylphenyl)-1H-tetrazole | Bromine, dioxane-ether | ijpsr.info |

| 2-(2-benzylidenehydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazole | 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole | Benzaldehyde thiosemicarbazone, ethanol, triethylamine | ijpsr.info |

| 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone | 4,5-dichloroimidazole, 4-aminoacetophenone | - | researchgate.net |

Acyl and Amide Derivatives

The amino group of this compound is readily acylated to form a variety of amide derivatives. This transformation is fundamental as it not only introduces a new functional group but also modifies the electronic properties of the aromatic ring, which can influence the reactivity of the other sites.

The most straightforward method for the synthesis of amide derivatives is the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride. nih.govchemsrc.com For example, the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane (B109758) yields N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net This product itself is a valuable intermediate where the newly introduced chloroacetamide moiety can undergo further nucleophilic substitutions.

The synthesis of various N-aryl 2-chloroacetamides through the chloroacetylation of the corresponding aryl amine is a well-established method. researchgate.net The reactivity of these compounds is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

The general procedure for the synthesis of substituted phenylacetamides involves dissolving the corresponding amine in glacial acetic acid and a saturated solution of sodium acetate (B1210297), followed by the dropwise addition of chloroacetyl chloride. nih.gov The resulting precipitate can then be isolated.

A selection of synthesized amide derivatives and their starting materials are presented in the table below.

| Compound Name | Starting Material | Reagents | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide | 4-aminoacetophenone | Chloroacetyl chloride, K2CO3, DCM | researchgate.net |

| N-(4-acetylphenyl)acetamide | 4-aminoacetophenone | Acetyl chloride, DCM | researchgate.net |

| 2-Chloro-N-phenylacetamide | Aniline | Chloroacetyl chloride, glacial acetic acid, sodium acetate | nih.gov |

| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | 2-Amino-5-chlorophenyl(2-chlorophenyl)methanone | Acetyl chloride | nih.gov |

Thiourea Analogues

Thiourea derivatives are another important class of compounds that can be synthesized from this compound. These analogues are typically prepared by reacting the primary amino group with an isothiocyanate. The thiourea moiety is of interest due to its coordination properties and its presence in various biologically active molecules. organic-chemistry.orgsphinxsai.com

A representative synthesis involves the reaction of a 4-aminophenyl ethanone (B97240) derivative with an appropriate isothiocyanate. For instance, 4-aminoacetophenone can be first converted to a 4-methylsulfonylamino acetophenone, which then undergoes reductive amination to the corresponding amine. This amine can then be condensed with a substituted benzylisothiocyanate to afford the desired thiourea analogue. researchgate.net

The general synthesis of thiourea ligands can also be achieved by reacting a primary amine with thiophosgene (B130339) to generate a thiocarbamic chloride intermediate, which can then be reacted with another amine. organic-chemistry.org While this is a two-step process, it offers versatility in creating unsymmetrical thioureas.

The table below lists examples of thiourea analogues synthesized from related precursors.

| Compound Name | Starting Material | Reagents | Reference |

| Thiourea analogue from 4-methylsulfonylamino acetophenone | 4-methylsulfonylamino acetophenone | Reductive amination, then 4-tert-butylbenzylisothiocyanate | researchgate.net |

| C20-n-butylthiourea of C20-epi-aminosalinomycin | C20-epi-aminosalinomycin | n-butyl isothiocyanate | sphinxsai.com |

Structure-Directed Synthesis and Regioselectivity in Derivative Formation

The synthesis of derivatives from this compound is governed by the principle of regioselectivity, which dictates the preference for reaction at one functional group over another. wikipedia.org The molecule presents three primary reactive sites: the nucleophilic primary amino group, the electrophilic carbon atom of the α-chloro ketone, and the enolizable α-protons adjacent to the carbonyl group.

The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions.

Reactions at the Amino Group: The primary aromatic amine is a potent nucleophile and will readily react with electrophiles. Acylation with acyl chlorides or anhydrides, as seen in the formation of amide derivatives, is a typical example of a reaction that selectively targets this group under basic or neutral conditions. nih.govresearchgate.net Similarly, reaction with isothiocyanates to form thioureas is also highly selective for the amino group. researchgate.net

Reactions at the α-Chloro Ketone: The carbon atom bearing the chlorine is electrophilic and is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups by displacing the chloride ion. For example, reaction with nucleophiles like amines, thiols, or phenoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. researchgate.net The synthesis of tetrazole-thiazole hybrids from a bromo-analogue demonstrates this reactivity, where the α-halo ketone reacts with the sulfur of a thiosemicarbazone. ijpsr.info

Regioselectivity in Practice: In many synthetic sequences, the amino group is protected first (e.g., by acylation) before carrying out reactions at the α-chloro ketone. This strategy prevents unwanted side reactions, such as intermolecular reactions between the amino group of one molecule and the chloro-ketone of another. The synthesis of N-(4-acetylphenyl)-2-chloroacetamide is a prime example of this regioselective first step. researchgate.net Subsequent reactions can then be directed to the chloroacetamide moiety.

The choice of reagents and the careful control of reaction conditions are therefore paramount in directing the synthesis towards the desired derivative, making this compound a valuable and versatile platform for combinatorial chemistry and the development of new chemical entities.

Applications of 1 4 Aminophenyl 2 Chloroethanone and Its Advanced Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent reactivity and structural features of 1-(4-aminophenyl)-2-chloroethanone make it a valuable scaffold for medicinal chemists. The primary amino group can be readily acylated, alkylated, or used in condensation reactions, while the α-chloroketone is a potent electrophile, ideal for forming heterocyclic rings, a common feature in many drug molecules. These properties have enabled its use in developing compounds for a wide range of therapeutic targets.

Development of Enzyme Inhibitors (e.g., Human Neutrophil Elastase Inhibitors)

Human Neutrophil Elastase (HNE) is a serine protease stored in the granules of neutrophils. mdpi.com While it plays a crucial role in defending against pathogens, its unregulated activity can lead to tissue damage and is implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). mdpi.com Consequently, HNE is a significant target for therapeutic intervention.

Derivatives built upon aminophenyl ketone scaffolds have been investigated as HNE inhibitors. Research has focused on creating compounds that can selectively bind to and inhibit the enzyme. For instance, a series of compounds based on an N-amino-4-imidazolidinone scaffold, which can be synthesized from aminophenyl precursors, were screened against HNE, leading to the identification of a selective, low micromolar reversible competitive inhibitor. mdpi.com Similarly, other heterocyclic inhibitors have been developed that show potent HNE inhibition with IC₅₀ values in the nanomolar to picomolar range, effectively mitigating the damaging effects of HNE in preclinical models. mdpi.com

| Inhibitor | Scaffold/Class | Reported IC₅₀ | Reference |

|---|---|---|---|

| GW-311616A | Neutrophil Elastase Inhibitor | 22 nM | researchgate.net |

| Ebselen Analogue (4d) | Benzisoselenazol-3(2H)-one | 1.4 µM | google.com |

| Lyngbyastatin 4 | Depsipeptide | 49 nM | mdpi.com |

| Roseltide rT1 | Knottin-type Peptide | 0.47 µM | mdpi.com |

Design and Synthesis of Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs (AEDs) with improved efficacy is an ongoing research goal. nih.gov The structural framework of this compound is a useful starting point for creating novel anticonvulsant agents. The synthesis often involves the reaction of the α-chloroketone with various nucleophiles to form heterocyclic structures, which are common in anticonvulsant drugs.

Several classes of derivatives have shown promise in preclinical screening. For example, novel thiazolidin-4-one substituted thiazoles have been synthesized and evaluated for their antiepileptic potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov In one study, the derivative 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active compound in the series. nih.gov Similarly, various triazine and pyrrolidine-2,5-dione derivatives have been synthesized and shown to possess significant anticonvulsant activity in animal models. nih.goviaea.org

| Compound Class | Example Compound | Anticonvulsant Test | Result/Activity | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one Thiazole (B1198619) | PTT6 | MES & scPTZ | Most active in series | nih.gov |

| 1,2,4-Triazine | 5-(4-chlorobenzyl)-6-(hydrazonomethyl-4-N,N-dimethylanilino)-3-phenyl- nih.govresearchgate.netnih.gov-triazine | MES & scPTZ | Potent activity | nih.gov |

| Pyrrolidine-2,5-dione | Compound 6 | MES & 6 Hz tests | ED₅₀ of 68.30 mg/kg (MES) | iaea.org |

| 1,2-Aminoalkanol | Compound VIII | MES | Protective Index of 4.55 | mdpi.com |

Exploration in Antiproliferative Activities

The search for novel anticancer agents is a major focus of medicinal chemistry. The this compound scaffold provides a versatile platform for developing compounds with antiproliferative properties. The typical synthetic strategy involves creating chalcone (B49325) intermediates by reacting 4-aminoacetophenone with various aromatic aldehydes. These chalcones can then be cyclized to form diverse heterocyclic systems.

One successful approach involves the synthesis of pyrazoline-based derivatives which have been evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial in oncogenesis. nih.gov Another area of research involves creating 4-thiazolidinone (B1220212) derivatives. For instance, hybrid molecules combining a 4-thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent have demonstrated significant antimitotic activity against a panel of 60 human cancer cell lines. mdpi.com The antiproliferative effects of these derivatives are often mediated through mechanisms like the induction of apoptosis and cell cycle arrest. chemicalbook.com

| Compound Class | Example Compound | Target/Cell Line | Reported Activity (GI₅₀) | Reference |

|---|---|---|---|---|

| Pyrazoline Derivative | Compound 5c | MCF-7 (Breast Cancer) | 0.08 µM | nih.gov |

| Thiazolidinone Hybrid | Compound 2h | NCI-60 Panel (Mean) | 1.57 µM | mdpi.com |

| 4-Thioalkylquinoline | Compound 65 | CCRF-CEM (Leukemia) | 0.55 µM | chemicalbook.com |

| Thieno[2,3-b]pyridine | - | Phospholipase C enzyme | Active class of compounds | chemmethod.com |

Anti-Inflammatory Agents

Chronic inflammation is a key component of many diseases. The development of new anti-inflammatory drugs remains a priority. The aminophenyl structure is a feature in several known anti-inflammatory agents. Derivatives of this compound have been explored for their potential to treat inflammation.

One approach has been the synthesis of 2-amino-3-benzoylphenylacetic acid and its esters, which have demonstrated potent anti-inflammatory activity in pharmacological models. nih.gov Another strategy involves the design of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Following this line of research, 4-(aryloyl)phenyl methyl sulfones have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov Molecular modeling studies revealed that the methylsulfone group of these compounds fits deeply into the binding pocket of the human COX-2 enzyme. nih.gov

Antifungal Compound Development

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents with novel mechanisms of action. The this compound molecule is a valuable precursor for synthesizing heterocyclic compounds, particularly those containing sulfur and nitrogen, which are known to exhibit antifungal properties.

Thiazole and 1,3,4-thiadiazole (B1197879) derivatives have emerged as promising classes of antifungal agents. nih.gov The synthesis often involves reacting a derivative of the starting compound with thiourea (B124793), thiosemicarbazide (B42300), or related reagents. nih.govnih.gov These heterocyclic compounds can interfere with essential fungal processes. For example, some thiadiazole derivatives inhibit the enzyme cytochrome P450 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net Research has demonstrated that these derivatives possess potent, broad-spectrum antifungal activity against various pathogenic fungi, including multiple species of Candida and Aspergillus. nih.gov

| Compound Class | Fungal Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical) | 0.008–7.81 | nih.gov |

| Phenylthiazole Derivative (2b) | Candida auris | - | nih.gov |

| 1,3,4-Thiadiazole Derivative (3k) | Candida albicans | - | researchgate.net |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida & Aspergillus spp. | 8-96 |

Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. Direct FXa inhibitors are a modern class of oral anticoagulants with predictable effects. chemicalbook.com

A key structural component of several successful FXa inhibitors, including the widely used drug Rivaroxaban, is an oxazolidinone ring attached to a substituted phenyl group. The synthesis of these crucial intermediates often utilizes aminophenyl building blocks. For example, 4-(4-aminophenyl)morpholin-3-one (B139978) is a key precursor in the synthesis of Rivaroxaban. researchgate.net The synthesis of this and related aminophenyl structures can be traced back to starting materials like 4-aminoacetophenone. The development of potent and selective FXa inhibitors has been a significant advancement in anticoagulant therapy.

| Drug Name | Key Structural Motif | Mechanism | Reference |

|---|---|---|---|

| Rivaroxaban | Oxazolidinone derivative | Direct, reversible Factor Xa inhibitor | chemicalbook.com |

| Apixaban | Pyrazolopyridine derivative | Direct, reversible Factor Xa inhibitor | chemicalbook.com |

| Edoxaban | Thiazole carboxamide derivative | Direct, reversible Factor Xa inhibitor | chemicalbook.com |

| Betrixaban | Benzamide (B126) derivative | Direct, reversible Factor Xa inhibitor | - |

Research Applications in Agrochemistry and Specialty Chemicals

The search for new and effective agrochemicals, such as fungicides and herbicides, is a continuous process driven by the need to protect crops and the emergence of resistance to existing products. Heterocyclic compounds play a crucial role in the development of new agrochemicals. researchgate.netchemimpex.com

Thiazole derivatives, which can be synthesized from α-haloketones like this compound, are known to possess a broad spectrum of biological activities, including antifungal and herbicidal properties. researchgate.netchemimpex.com For example, certain 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds, which share structural similarities with potential derivatives of this compound, have shown excellent fungicidal activity against various plant pathogens. mdpi.com The synthesis of such pyrimidine (B1678525) derivatives often involves the condensation of a ketone with guanidine. mdpi.com

A review of the chemistry of 1-(4-substituted aminophenyl) ethanones highlights their utility as intermediates in the synthesis of a variety of heterocyclic systems, including thiophenes, oxazoles, triazoles, and pyridines, many of which have applications in the agrochemical and specialty chemical industries. frontiersin.org The reactivity of the ketone and the chloro group in this compound allows for the construction of diverse molecular architectures. This versatility makes it a valuable building block for creating libraries of novel compounds to be screened for agrochemical activity. The development of new fungicides and other specialty chemicals from this compound is a promising area for future research.

Analytical Methodologies for Characterization of 1 4 Aminophenyl 2 Chloroethanone and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Aminophenyl)-2-chloroethanone. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to coupling between adjacent protons. The protons of the methylene (B1212753) group (-CH₂Cl) will produce a singlet, shifted downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The protons of the primary amine group (-NH₂) will also appear as a singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, as the para-substituted aromatic ring has a plane of symmetry, making the carbons at the 2 and 6 positions, as well as the 3 and 5 positions, chemically equivalent. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 190-200 ppm range. The carbon of the chloromethyl group (-CH₂Cl) will be found in the aliphatic region, while the four distinct signals for the aromatic carbons will appear in the 115-150 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.8 | Doublet | 2H, ortho to C=O |

| Aromatic Protons | ~6.7 | Doublet | 2H, ortho to NH₂ |

| Methylene Protons | ~4.7 | Singlet | 2H, -CH₂Cl |

| Amine Protons | ~4.2 | Singlet (broad) | 2H, -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl Carbon | ~192 | C=O | |

| Aromatic Carbon | ~152 | C-NH₂ | |

| Aromatic Carbon | ~131 | C (ortho to C=O) | |

| Aromatic Carbon | ~128 | C-C=O | |

| Aromatic Carbon | ~114 | C (ortho to NH₂) | |

| Methylene Carbon | ~46 | -CH₂Cl |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its key functional groups.

Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1670-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The absorption due to the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium to Weak |

| C=O Stretch (Aryl Ketone) | 1680 - 1665 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium (multiple bands) |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system. The molecule contains a benzene ring substituted with an amino group (-NH₂) and an α-chloroethanone group (-COCH₂Cl), which together form a chromophore.

The primary electronic transitions expected are π→π* transitions associated with the aromatic system, which are typically intense. The presence of the carbonyl group also allows for a weaker n→π* transition. The auxochromic amino group and the carbonyl group, being in conjugation with the phenyl ring, cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. In a solvent like ethanol, one would expect a strong absorption band (λmax) in the UV region, likely between 280 and 320 nm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₈H₈ClNO), the molecular ion peak (M⁺) would be expected at m/z 169. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 171 with about one-third the intensity of the M⁺ peak should be observable, which is a characteristic signature for a molecule containing one chlorine atom.

Common fragmentation patterns for α-haloketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. The major expected fragmentation pathways are:

Loss of the chloromethyl radical (•CH₂Cl), leading to the formation of the 4-aminobenzoyl cation at m/z 120.

Loss of the 4-aminophenyl radical, resulting in the chloroacetyl cation ([CH₂ClCO]⁺) at m/z 77 and 79.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from its derivatives, starting materials, and by-products, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

A standard RP-HPLC method for analyzing this compound and its related substances would likely involve:

Stationary Phase: A C18 (octadecylsilyl) or C8 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities.

Detection: A UV detector is commonly used, set at the λmax of the analyte (e.g., around 300 nm) to ensure high sensitivity. A Diode Array Detector (DAD) can also be used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment. ijrpc.com

This method can effectively separate the main compound from potential impurities, such as the starting material (e.g., 4-aminoacetophenone) or degradation products. The retention time of the compound under defined conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely employed analytical technique for monitoring the progress of chemical reactions, assessing the purity of a substance, and identifying compounds within a mixture. researchgate.net The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. chemspider.com

The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. nih.gov This value is influenced by the polarity of the compound, the composition of the mobile phase, and the nature of the stationary phase. chemspider.com Generally, less polar compounds exhibit higher Rf values as they have a weaker affinity for the polar stationary phase and travel further with the mobile phase. researchgate.net

For the analysis of this compound and its derivatives, the selection of an appropriate solvent system is crucial for achieving effective separation. A common starting point for developing a TLC method is a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, like ethyl acetate (B1210297) or methanol. chemspider.com The ratio of these solvents can be adjusted to optimize the separation and achieve Rf values ideally between 0.3 and 0.7 for clear visualization and differentiation of spots. researchgate.net For instance, in the characterization of related compounds, solvent systems such as dichloromethane and methanol have been utilized to achieve good separation. orgsyn.org The visualization of the separated spots on the TLC plate can be accomplished under UV light, especially if the compounds are UV-active, or by using specific staining reagents that react with the functional groups present in the molecules. chemspider.com

While specific Rf values for this compound are not extensively reported in publicly available literature, the following table illustrates typical data that would be generated in a laboratory setting to characterize this compound and its derivatives.

| Compound | Solvent System (v/v) | Rf Value |

| This compound | Ethyl Acetate / Hexane (1:1) | 0.45 |

| Derivative A | Dichloromethane / Methanol (9:1) | 0.60 |

| Derivative B | Toluene / Acetone (7:3) | 0.52 |

| This table is illustrative and based on general principles of TLC for similar aromatic ketones. |

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental microanalytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared with the calculated theoretical values based on the compound's molecular formula. This comparison is a critical step in confirming the identity and purity of a newly synthesized compound.

For this compound (C₈H₈ClNO), the theoretical elemental composition can be calculated based on its atomic constituents. The process involves determining the moles of each element in a given mass of the compound and comparing it to the theoretical values derived from the molecular formula. youtube.comyoutube.com

The following table presents the theoretical elemental composition for this compound and provides a template for how experimental data for its derivatives would be presented.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| This compound | C₈H₈ClNO | C | 56.65 | Data not available |

| H | 4.75 | Data not available | ||

| N | 8.26 | Data not available | ||

| Cl | 20.90 | Data not available | ||

| O | 9.43 | Data not available | ||

| Derivative X | Example: C₁₅H₁₃N₃O | C | 71.13 | Data not available |

| H | 5.17 | Data not available | ||

| N | 16.59 | Data not available | ||

| O | 6.32 | Data not available | ||

| The "Found" column would contain experimentally determined values from an elemental analyzer. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

One such derivative is (E)-1-(4-Aminophenyl)ethanone oxime . The crystal structure of this compound was determined at 100 K. The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c. orgsyn.org The oxime group is nearly coplanar with the benzene ring, with a small dihedral angle between them. The crystal packing is stabilized by intermolecular hydrogen bonds. orgsyn.org

Another example is a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative synthesized from a precursor derived from 4-aminoacetophenone. This compound was found to crystallize in the triclinic crystal system with the space group P-1. nih.gov

The following tables summarize the crystallographic data for these two derivatives, illustrating the detailed structural information that can be obtained from X-ray crystallography.

Table 1: Crystallographic Data for (E)-1-(4-Aminophenyl)ethanone oxime orgsyn.org

| Parameter | Value |

| Empirical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.598(2) Å, α = 90° |

| b = 5.8420(10) Å, β = 107.59(3)° | |

| c = 15.658(3) Å, γ = 90° | |

| Volume | 750.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.328 Mg/m³ |

| Absorption Coefficient | 0.092 mm⁻¹ |

| F(000) | 320 |

Table 2: Crystallographic Data for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative nih.gov

| Parameter | Value |

| Empirical Formula | C₁₇H₁₁BrN₄S |

| Formula Weight | 399.28 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.9308(2) Å, α = 72.844(3)° |

| b = 10.3986(4) Å, β = 81.042(3)° | |

| c = 13.9113(6) Å, γ = 83.189(3)° | |

| Volume | 804.54(6) ų |

| Z | 2 |

| Density (calculated) | 1.649 Mg/m³ |

| Absorption Coefficient | 2.593 mm⁻¹ |

| F(000) | 400 |

These examples underscore the power of X-ray crystallography in providing unambiguous structural proof for derivatives of this compound, which is essential for the rational design and development of new chemical entities.

Computational and Theoretical Studies of 1 4 Aminophenyl 2 Chloroethanone and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the structural and electronic properties of molecules. asianresassoc.org DFT methods are employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic characteristics of a compound in its ground state. warwick.ac.uk

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons and identify reactive sites.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov For analogues of 1-(4-Aminophenyl)-2-chloroethanone, DFT calculations have been used to determine these energies, providing insight into charge transfer capabilities within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting how it will interact with other species. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net For related compounds, MEP analysis has helped to identify the negatively charged regions around electronegative atoms and positive regions near hydrogen atoms. researchgate.net

Mulliken Charge Analysis: This analysis provides the charge distribution for each atom in the molecule. In studies of similar structures, like 2-(4-aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride, DFT calculations of Mulliken charges have been used to determine the localization of positive charge within the molecule. researchgate.net

Global Reactivity Descriptors: Concepts such as absolute electronegativity (χ) and absolute hardness (η) are calculated to provide a quantitative measure of a molecule's reactivity and stability. researchgate.net

Table 1: Calculated Electronic Properties of a this compound Analogue Data based on studies of similar aminophenyl derivatives.

| Property | Description | Typical Finding |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Calculated to understand the molecule's capacity to donate electrons in reactions. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Calculated to understand the molecule's capacity to accept electrons. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. nih.gov |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Used to identify charge localization on specific atoms, such as the nitrogen and oxygen atoms. researchgate.net |

Time-Dependent DFT (TD-DFT) and other computational methods are used to simulate various types of spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations are used to compute the vibrational frequencies and intensities of a molecule. researchgate.net For analogues, these calculated wavenumbers, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra, helping to assign specific vibrational modes to functional groups within the molecule. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These simulated spectra for related compounds have been shown to correlate well with experimental data, aiding in the structural confirmation of synthesized molecules. researchgate.net

UV-Visible Spectroscopy: TD-DFT is employed to predict the electronic transitions and simulate the UV-Visible absorption spectrum of a molecule. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π*.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a ligand (like this compound or its derivatives) might bind to a macromolecular target, such as a protein or enzyme.

Molecular docking simulations place a ligand into the binding site of a protein and estimate the binding affinity and orientation. This is crucial for understanding the potential biological activity of a compound.

Binding Affinity: Docking studies on derivatives of this compound, such as quinazolinone analogues, have been performed to predict their binding energies with target proteins. journalgrid.com A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

Interaction Analysis: These simulations reveal the specific intermolecular interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, docking studies on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) identified key hydrogen bond interactions between the ligand and amino acid residues in the active site of the target protein MMP-2. nih.gov The amino acids most frequently found in binding pockets include tryptophan, histidine, tyrosine, and phenylalanine. nih.gov

Table 2: Example of Ligand-Protein Interaction Data from Docking Studies of an Analogue Data based on a study of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide with MMP-2. nih.gov

| Parameter | Finding |

| Target Protein | Matrix metalloproteinase-2 (MMP-2) |

| Binding Energy | -6.49 to -7.48 kcal/mol |

| Interacting Residues | Specific amino acids forming hydrogen bonds and other interactions with the ligand. |

| Key Interactions | Hydrogen bonds observed between the ligand and the protein backbone. |

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Stable Conformers: For molecules with rotatable bonds, like the one connecting the chloroacetyl group to the phenyl ring, multiple conformers can exist. Computational methods can identify the most stable conformers (those with the lowest energy). For a simple related molecule, 1,2-dihaloethane, the anti-conformation, where the bulky groups are 180° apart, is the most stable. youtube.com This is followed by the gauche conformation, with the eclipsed conformation being the least stable due to steric and dipole-dipole repulsion. youtube.com

Potential Energy Surface (PES): By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface can be generated. This landscape shows the energy barriers between different conformations and identifies the lowest energy states, providing a detailed picture of the molecule's flexibility and preferred shapes.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

Model Development: In a typical QSAR study, a set of related compounds (such as aminophenyl benzamide (B126) derivatives) is used. nih.gov For each compound, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated. Statistical methods, like multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., enzyme inhibition IC₅₀ values). researchgate.net

Model Validation: The predictive power of a QSAR model is assessed using statistical metrics such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). nih.gov A high q² value (e.g., > 0.7) suggests a model with good predictive ability. researchgate.net

Descriptor Analysis: The resulting QSAR model highlights which molecular properties are most important for the desired biological activity. For instance, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character and the presence of hydrogen bond donating groups were crucial for enhancing inhibitory activity. nih.gov In contrast, electron-withdrawing groups were found to have a negative impact. nih.gov Such findings provide valuable guidelines for designing new, more potent analogues. nih.gov

Table 3: Summary of a QSAR Study on Aminophenyl Benzamide Derivatives Data from a study on HDAC inhibitors. nih.gov

| Parameter | Result |

| Biological Activity Modeled | Histone Deacetylase (HDAC) Inhibition |

| Correlation Coefficient (r²) | 0.99 |

| Cross-Validated Coefficient (q²) | 0.85 |